molecular formula C16H14BrNO3S3 B2503143 5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797278-15-9

5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2503143
CAS No.: 1797278-15-9
M. Wt: 444.38
InChI Key: ZCKKUEQCYZIXIH-UHFFFAOYSA-N
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Description

5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H14BrNO3S3 and its molecular weight is 444.38. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of thiophene, which is known to have broad-spectrum biological activities . .

Mode of Action

It’s worth noting that thiophene derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for this compound.

Biochemical Pathways

It’s known that thiophene derivatives can possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

Thiophene derivatives are known to be readily prepared and generally environmentally benign , which could potentially impact the compound’s bioavailability.

Result of Action

Given the broad range of biological activities associated with thiophene derivatives , it’s possible that the compound could have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that thiophene derivatives are known for their stability and tolerance to various reaction conditions , which could suggest that the compound is relatively stable under a variety of environmental conditions.

Biological Activity

5-bromo-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a compound belonging to the thiophene-based sulfonamide class. Its structure features a bromine atom, hydroxyphenyl group, and thiophene moieties, which contribute to its potential biological activities. This article explores the biological activity of this compound, highlighting its antibacterial properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16BrN1O3S1\text{C}_{17}\text{H}_{16}\text{BrN}_1\text{O}_3\text{S}_1

This compound exhibits unique characteristics due to the presence of a bromine atom and a sulfonamide group, which enhance its reactivity and interaction with biological targets .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-β-lactamase (NDM-KP). The minimum inhibitory concentration (MIC) for this compound was reported to be as low as 0.39 μg/mL, indicating potent antibacterial efficacy .

CompoundMIC (μg/mL)MBC (μg/mL)Target Bacteria
This compound0.390.78Klebsiella pneumoniae ST147
5-bromo-N-propyl-thiophene-2-sulfonamide0.501.00Klebsiella pneumoniae ST147

These findings suggest that the compound could serve as a promising candidate for developing new antibacterial therapies against drug-resistant infections.

The antibacterial mechanism of this compound involves binding interactions with bacterial proteins, leading to disruption of essential cellular functions. In silico studies have revealed that it forms hydrogen bonds and hydrophobic interactions with target proteins involved in bacterial resistance mechanisms .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Bromination : The starting material undergoes bromination to introduce the bromine atom.
  • Formation of Thiophene Ring : The thiophene ring is synthesized using appropriate precursors.
  • Sulfonamide Formation : The sulfonamide group is introduced through reaction with sulfonyl chlorides or similar reagents.

These methods ensure high yields and purity of the final product suitable for biological testing .

Case Studies

In a recent study focused on novel thiophene-based sulfonamides, researchers synthesized various derivatives and tested their biological activities. Among these compounds, the one featuring the hydroxyphenyl group demonstrated superior antibacterial properties compared to other derivatives lacking this functionality .

Properties

IUPAC Name

5-bromo-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,16,18-19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKUEQCYZIXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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